molecular formula C21H26O2 B13856511 5-(1-(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)-2-hydroxyethyl)-6-chloroindolin-2-one

5-(1-(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)-2-hydroxyethyl)-6-chloroindolin-2-one

Cat. No.: B13856511
M. Wt: 310.4 g/mol
InChI Key: VNGQMWZHHNCMLQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-9-isopropyl-3-pentyldibenzofuran-1-ol involves several key steps. One method starts with 2,3-dimethoxy-p-toluic acid and 2-bromo-1,3-dimethoxy-5-pentylbenzene. The aryl-aryl bond is formed via a methoxy displacement in the aryldihydro-oxazole intermediate. The final furan ring closure in the trimethoxybiphenyl intermediate to form cannabifuran is accomplished using hydroiodic acid and acetic anhydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its status as a minor cannabis constituent. the synthetic routes described in research can be adapted for larger-scale production with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-9-isopropyl-3-pentyldibenzofuran-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can yield fully saturated compounds.

Scientific Research Applications

6-Methyl-9-isopropyl-3-pentyldibenzofuran-1-ol has several scientific research applications:

    Chemistry: It is used as a model compound for studying the synthesis and reactivity of dibenzofurans.

    Biology: It is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of cannabis-derived compounds.

Mechanism of Action

The mechanism of action of 6-Methyl-9-isopropyl-3-pentyldibenzofuran-1-ol involves its interaction with various molecular targets and pathways. While specific details are not well-documented, it is believed to exert its effects through modulation of signaling pathways related to inflammation and oxidative stress. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-9-isopropyl-3-pentyldibenzofuran-1-ol is unique due to its specific substitution pattern on the dibenzofuran core

Properties

Molecular Formula

C21H26O2

Molecular Weight

310.4 g/mol

IUPAC Name

6-methyl-3-pentyl-9-propan-2-yldibenzofuran-1-ol

InChI

InChI=1S/C21H26O2/c1-5-6-7-8-15-11-17(22)20-18(12-15)23-21-14(4)9-10-16(13(2)3)19(20)21/h9-13,22H,5-8H2,1-4H3

InChI Key

VNGQMWZHHNCMLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=C2C(=C1)OC3=C(C=CC(=C23)C(C)C)C)O

Origin of Product

United States

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